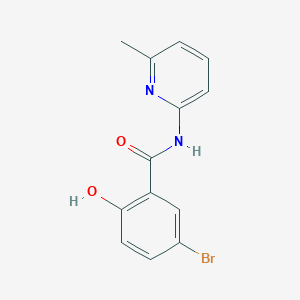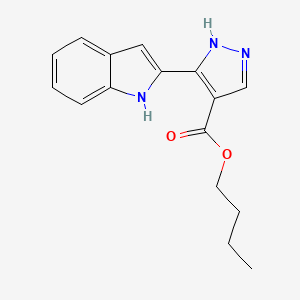
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine is an organic compound that features a chlorinated phenyl group attached to a pyrrolidine ring via an ethylamine linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as those used in laboratory synthesis. The process may be optimized for yield and purity, with additional steps for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. These interactions can modulate neuronal activity and produce therapeutic effects, such as anticonvulsant and analgesic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chlorophenyl)-pyrrolidine: Shares a similar structure but lacks the ethylamine linker.
(3-Chlorophenyl)-pyrrolidine: Similar structure with a different position of the chlorine atom on the phenyl ring.
Uniqueness
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl group, pyrrolidine ring, and ethylamine linker makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
823189-84-0 |
|---|---|
Molekularformel |
C12H17ClN2 |
Molekulargewicht |
224.73 g/mol |
IUPAC-Name |
2-chloro-N-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H17ClN2/c13-11-5-1-2-6-12(11)14-7-10-15-8-3-4-9-15/h1-2,5-6,14H,3-4,7-10H2 |
InChI-Schlüssel |
QHRZURSJSWARFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCNC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


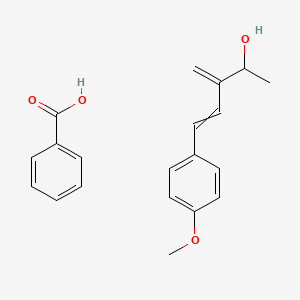
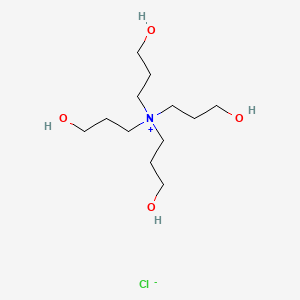

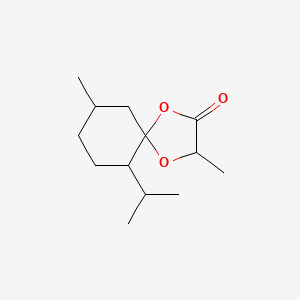
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)
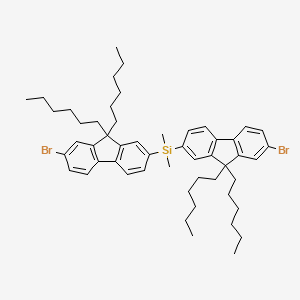
![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
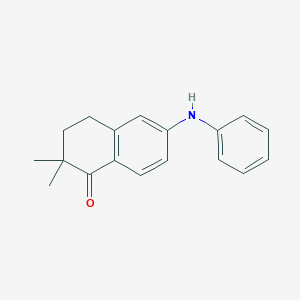
![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
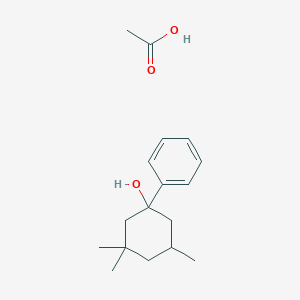
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
